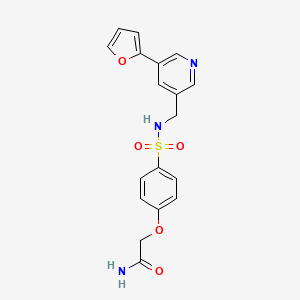

2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

Description

The compound 2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide features a phenoxyacetamide scaffold substituted with a sulfamoyl group linked to a pyridinylmethyl moiety and a furan-2-yl substituent.

Properties

IUPAC Name |

2-[4-[[5-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c19-18(22)12-26-15-3-5-16(6-4-15)27(23,24)21-10-13-8-14(11-20-9-13)17-2-1-7-25-17/h1-9,11,21H,10,12H2,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOQSXCWCHGDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps. One common approach is to start with the furan and pyridine derivatives, which are then linked through a series of reactions involving sulfonation and acylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide exhibit significant anticancer properties. For instance, studies have shown that sulfamoyl derivatives can inhibit tumor growth by interfering with cellular signaling pathways.

Case Study: Inhibition of Tumor Growth

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfamoyl compounds exhibited potent cytotoxic effects against a range of cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of approximately 10 µM, indicating effective inhibition of cell proliferation .

Antiviral Activity

Another promising application is in the field of antiviral research. Compounds with similar structures have been investigated for their ability to inhibit viral replication, particularly in the context of HIV and other retroviruses.

Data Table: Antiviral Efficacy

| Compound | Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(4-(N-sulfamoyl)phenoxy)acetamide | HIV | 5.0 | Inhibition of reverse transcriptase |

| Related furan-pyridine derivatives | HCV | 12.0 | Disruption of viral entry |

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor for certain kinases that are overactive in cancer cells.

Enzyme Inhibition Study

A recent study evaluated the inhibitory effects of related compounds on protein kinase B (AKT), a key player in cell survival pathways. The results indicated that modifications to the sulfamoyl group significantly enhanced inhibitory potency, suggesting a structure-activity relationship that could be exploited for drug design .

Mechanism of Action

The mechanism of action of 2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The furan and pyridine rings may also play a role in binding to biological targets, affecting cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues in Antifungal Activity

- Structure : Both are 1,3,4-oxadiazole derivatives with sulfamoyl and benzamide groups.

- LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

- Activity : Effective against C. albicans via thioredoxin reductase (Trr1) inhibition.

- Comparison: The target compound replaces the oxadiazole core with a phenoxyacetamide backbone. This structural divergence may reduce antifungal potency but improve metabolic stability due to reduced electrophilicity.

Benzimidazole-Based Sulfonamides ()

Compounds 3ae, 3af, 3ag, 3y :

- Structure : Benzimidazole cores with sulfonyl/sulfamoyl groups and variable substituents (e.g., methoxy, pyridinylmethyl).

- Activity : Synthesized for structural characterization; methoxy groups enhance solubility but may reduce membrane permeability.

- Its furan-pyridine motif may offer distinct electronic properties for selective binding.

Anticancer Phenoxy Derivatives ()

Compound 7d :

- Structure: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide.

- Activity : Cytotoxic against Caco-2 cells (IC50 = 1.8 µM), outperforming 5-fluorouracil.

- Comparison : The target compound’s sulfamoyl group replaces the thiadiazole ring, which could alter kinase inhibition profiles. The absence of a fluorine substituent may reduce cytotoxicity but improve safety margins.

Oxadiazole and Thienopyrimidinone Derivatives ()

2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide ():

- Structure : Oxadiazole-thioacetamide hybrid with furan and pyridine.

- Activity: Not explicitly reported, but structural similarity suggests protease or kinase inhibition.

- Comparison: The target compound’s phenoxyacetamide backbone may confer better solubility compared to the sulfanyl-oxadiazole system.

2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ():

- Structure: Thienopyrimidinone core with sulfanyl and furan substituents.

- Activity : Likely targets nucleotide-binding enzymes (e.g., kinases).

- Comparison: The target compound’s lack of a thienopyrimidinone system may reduce off-target effects but limit affinity for ATP-binding pockets.

Data Tables

Table 1: Structural and Activity Comparison

Biological Activity

The compound 2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by:

- A furan ring,

- A pyridine moiety,

- A sulfamoyl group,

- An acetaminophen backbone.

The molecular formula is , indicating a complex arrangement that contributes to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

-

Inhibition of Enzymatic Activity :

- It has been shown to inhibit various enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.

- For example, studies have demonstrated that similar sulfamoyl derivatives can inhibit dihydrofolate reductase (DHFR), leading to reduced cellular NADPH levels and subsequent destabilization of the enzyme, which is crucial for DNA synthesis and cell division .

-

Antimicrobial Activity :

- The presence of the furan and pyridine rings enhances the compound's interaction with microbial targets. Preliminary studies suggest it may possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties :

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

| Biological Activity | Mechanism | IC50/MIC Values | References |

|---|---|---|---|

| Enzyme Inhibition | DHFR Inhibition | IC50 < 10 µM | |

| Antibacterial | Against S. aureus | MIC = 3.12 µg/mL | |

| Anti-inflammatory | Cytokine modulation | Not specified |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Cancer Treatment :

- In vitro studies have shown that derivatives similar to this compound can significantly reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest.

- A notable study indicated that compounds with sulfamoyl groups demonstrated enhanced cytotoxicity against breast cancer cells compared to their non-sulfamoyl counterparts .

- Infection Control :

- Inflammatory Disorders :

Q & A

Q. What synthetic routes are feasible for preparing 2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis Steps :

- Substitution Reactions : Use alkaline conditions to substitute halogens (e.g., fluorine in nitrobenzene derivatives) with heterocyclic moieties like pyridinylmethyl groups, as demonstrated in analogous sulfonamide-acetamide syntheses .

- Reduction : Employ iron powder under acidic conditions to reduce nitro groups to amines, critical for subsequent sulfamoyl formation .

- Condensation : React the sulfamoylated intermediate with cyanoacetic acid or acetamide precursors using carbodiimide-based condensing agents (e.g., EDC/HOBt) .

- Optimization :

- Temperature : Maintain 0–5°C during condensation to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysts : Use DMAP to accelerate acylation steps .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks to confirm furan (δ 6.3–7.4 ppm), pyridinyl (δ 8.0–8.5 ppm), and sulfamoyl (δ 3.1–3.3 ppm) groups .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .

2. HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor reaction progress .

3. Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragment patterns (e.g., loss of sulfamoyl group, m/z 78) .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

Methodological Answer:

- Functional Group Modifications :

- Furan Replacement : Substitute with thiophene or pyrrole to study π-π stacking effects .

- Sulfamoyl Variants : Replace sulfamoyl with sulfonamide or phosphoramidate to alter hydrogen-bonding capacity .

- Biological Testing :

- In Vitro Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Crystallography : Resolve co-crystal structures with biological targets (e.g., proteases) to identify binding motifs .

Q. What experimental strategies are recommended to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability :

- Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed acetamide) .

- Thermal Stability :

- Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C indicates suitability for formulation) .

- Light Sensitivity :

- Expose to UV light (254 nm) and assess photodegradation products using LC-MS .

Q. How can molecular docking and dynamics simulations guide the understanding of its mechanism of action?

Methodological Answer:

- Target Identification :

- Docking (AutoDock Vina) : Screen against kinase or GPCR libraries using the compound’s 3D structure (generated via DFT optimization) .

- MD Simulations (GROMACS) : Simulate binding to top targets (e.g., EGFR kinase) over 100 ns to assess conformational stability .

- Key Parameters :

- Binding Energy : ΔG < -8 kcal/mol suggests strong interactions.

- Hydrogen Bonds : ≥3 bonds with catalytic residues (e.g., Lys721 in EGFR) .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?

Methodological Answer:

- Chiral Center Formation :

- Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during key steps like pyridinylmethylamine synthesis .

- Resolution Methods :

- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/IPA to separate enantiomers .

- Crystallization : Induce diastereomeric salt formation with L-tartaric acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.